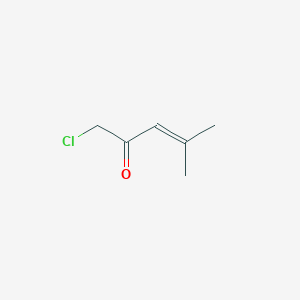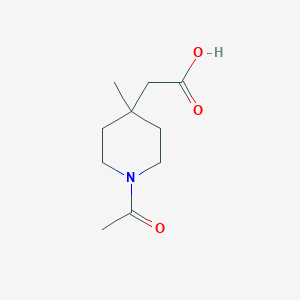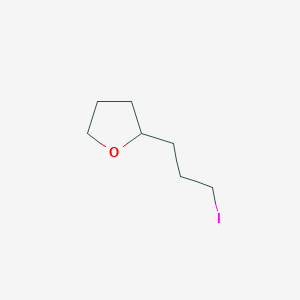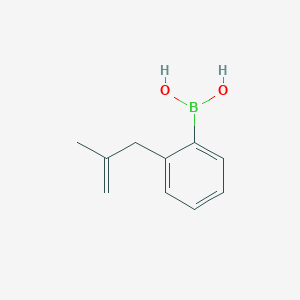![molecular formula C10H14F3NO2 B13466333 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid](/img/structure/B13466333.png)
3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine; trifluoroacetic acid is a compound that combines a highly strained bicyclo[1.1.1]pentane (BCP) motif with an azetidine ring, stabilized by trifluoroacetic acid. The BCP structure is known for its unique three-dimensional carbon framework, which has garnered significant interest in the pharmaceutical and material sciences due to its potential as a bioisostere for various functional groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine typically involves the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate as a precursor . One common method includes the enantioselective C–H functionalization of BCPs using donor/acceptor diazo compounds catalyzed by chiral dirhodium complexes . This process allows for the formation of new C–C bonds at the tertiary position of BCPs without compromising the integrity of the carbocyclic framework .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. scalable synthesis conditions for similar BCP derivatives have been reported, which could potentially be adapted for the large-scale production of 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring and BCP motif can undergo substitution reactions, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include diazo compounds, chiral dirhodium complexes, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and pressures to maintain the stability of the highly strained BCP structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, enantioselective C–H functionalization can yield chiral substituted BCPs .
Wissenschaftliche Forschungsanwendungen
3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine involves its interaction with molecular targets through its unique three-dimensional structure. The BCP motif can engage in specific interactions with enzymes and receptors, potentially altering their activity and leading to various biological effects . The azetidine ring may also contribute to the compound’s overall reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentylamine: Another BCP derivative used in similar applications.
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate: A precursor for various BCP derivatives.
Propellane: A related structure used in the synthesis of BCPs.
Eigenschaften
Molekularformel |
C10H14F3NO2 |
|---|---|
Molekulargewicht |
238.22 g/mol |
IUPAC-Name |
3-(3-deuterio-1-bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13N.C2HF3O2/c1-6-2-8(1,3-6)7-4-9-5-7;3-2(4,5)1(6)7/h6-7,9H,1-5H2;(H,6,7)/i6D; |
InChI-Schlüssel |
UIDOYWZDLIJZJC-FNZLVDGMSA-N |
Isomerische SMILES |
[2H]C12CC(C1)(C2)C3CNC3.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1C2CC1(C2)C3CNC3.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13466251.png)


![1-(5-Amino-1-oxo-isoindolin-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B13466255.png)
![6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid](/img/structure/B13466263.png)

![3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride](/img/structure/B13466268.png)

![2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13466296.png)
![1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride](/img/structure/B13466319.png)
![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13466320.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid](/img/structure/B13466328.png)

